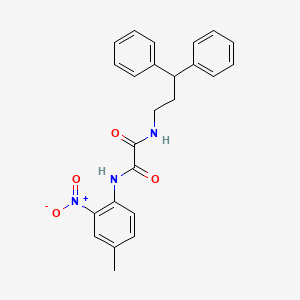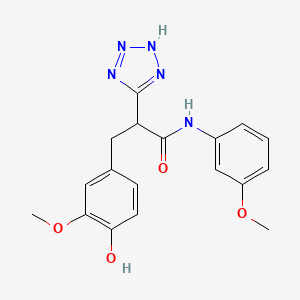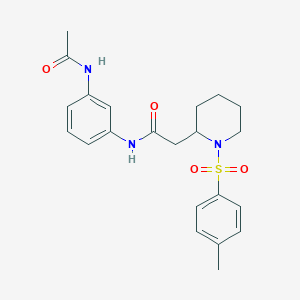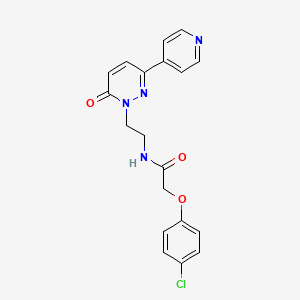
N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, a sulfonyl group, and a piperazine ring. The thiophene ring is a five-membered ring with one sulfur atom . The piperazine ring is a six-membered ring with two nitrogen atoms. The sulfonyl group is a functional group consisting of a sulfur atom bonded to two oxygen atoms and one carbon atom.Aplicaciones Científicas De Investigación
Synthesis and Characterization
Researchers have developed novel compounds and complexes based on thiophene derivatives for various applications. A study by Yeşilkaynak et al. (2017) synthesized a new thiourea derivative and its metal complexes, characterized their structural properties, and investigated their antioxidant and antitumor activities. These derivatives have shown promising results in combating cancer cells and oxidative stress (Yeşilkaynak et al., 2017).
Antimicrobial Activity
Thiophene derivatives have been explored for their potential in antimicrobial treatments. Sowmya et al. (2018) reported the synthesis of thiophenyl pyrazoles and isoxazoles, demonstrating significant antibacterial and antifungal activities. These findings highlight the potential of thiophene-based compounds in developing new antimicrobial agents (Sowmya et al., 2018).
Anticancer and Antioxidant Properties
The anticancer and antioxidant properties of thiophene derivatives have been a significant area of research. Azab et al. (2013) focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety with high antibacterial activities. These compounds were tested against various bacterial strains, showing promising antibacterial properties (Azab et al., 2013).
Drug Delivery and Biomedical Applications
The development of sulfonate-containing hydrogels for biomedical applications, such as drug delivery, has been explored due to their tunable mechanical and biological properties. Liang et al. (2016) synthesized polysulfonate copolymers with varied mechanical strengths and biocompatibility, indicating their potential in creating customizable drug delivery systems (Liang et al., 2016).
Corrosion Inhibition
Thiophene derivatives have also been studied for their corrosion inhibition properties. Daoud et al. (2014) investigated the efficiency of a thiophene Schiff base as a corrosion inhibitor for mild steel in acidic solutions. The study found that these compounds effectively protect metal surfaces from corrosion, making them valuable in industrial applications (Daoud et al., 2014).
Propiedades
IUPAC Name |
N-[2-[4-(2-phenylethyl)piperazin-1-yl]sulfonylethyl]thiophene-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S2.ClH/c23-19(18-7-4-15-26-18)20-9-16-27(24,25)22-13-11-21(12-14-22)10-8-17-5-2-1-3-6-17;/h1-7,15H,8-14,16H2,(H,20,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFSDTBVYQMVKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=CS3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-fluorobenzyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2931302.png)

![5-Methoxy-2-{[(5-methyl-3-isoxazolyl)amino]methyl}benzenol](/img/structure/B2931307.png)
![8-[(dimethylamino)methyl]-3-(2-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2931309.png)
![7-Methoxybicyclo[3.2.0]heptan-6-amine](/img/structure/B2931310.png)

![(3E)-3-{[(3-fluorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2931314.png)
![N-(3-chloro-4-methylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2931315.png)



![5-(1-adamantyl)-N-[(E)-benzylideneamino]-1H-pyrazole-3-carboxamide](/img/no-structure.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2931325.png)